Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl-
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Overview
Description
Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl- is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl- typically involves the functionalization of preformed pyrrolidine rings. One common method includes the reaction of 3-chloro-4-(1-pyrrolidinyl)phenyl derivatives with benzoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl- can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl- involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets .
Comparison with Similar Compounds
Similar Compounds
Methanone, (3-methylphenyl)phenyl-: Similar structure but with a methyl group instead of a chloro group.
Methanone, (4-chlorophenyl)phenyl-: Similar structure but lacks the pyrrolidine ring.
Uniqueness
Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl- is unique due to the presence of the pyrrolidine ring, which enhances its three-dimensional structure and potential biological activity. This structural feature allows for greater interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
834895-53-3 |
---|---|
Molecular Formula |
C17H16ClNO |
Molecular Weight |
285.8 g/mol |
IUPAC Name |
(3-chloro-4-pyrrolidin-1-ylphenyl)-phenylmethanone |
InChI |
InChI=1S/C17H16ClNO/c18-15-12-14(17(20)13-6-2-1-3-7-13)8-9-16(15)19-10-4-5-11-19/h1-3,6-9,12H,4-5,10-11H2 |
InChI Key |
XCOFUQWIWZWIPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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